molecular formula C17H16ClN3OS B12272539 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B12272539
M. Wt: 345.8 g/mol
InChI Key: BVRJXNOTGPZSAL-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring substituted with a carboxamide group, a chloro group, and a phenyl-ethyl-pyrazole moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Phenyl-Ethyl Group: The phenyl-ethyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then functionalized with a chloro group.

    Coupling of the Moieties: The final step involves coupling the pyrazole-phenyl-ethyl moiety with the thiophene ring through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: Due to its potential pharmacological activities, the compound is a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide: This compound shares a similar pyrazole and phenyl structure but differs in the substitution pattern and functional groups.

    N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: These compounds have a similar pyrazole core but differ in the attached functional groups.

Uniqueness

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a pyrazole moiety, and a phenyl-ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

5-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H16ClN3OS/c1-21-11-14(10-20-21)13-4-2-12(3-5-13)8-9-19-17(22)15-6-7-16(18)23-15/h2-7,10-11H,8-9H2,1H3,(H,19,22)

InChI Key

BVRJXNOTGPZSAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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